Tianeptine sodium

Catalog No.
S545327
CAS No.
30123-17-2
M.F
C21H25ClN2NaO4S
M. Wt
459.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tianeptine sodium

CAS Number

30123-17-2

Product Name

Tianeptine sodium

IUPAC Name

sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

Molecular Formula

C21H25ClN2NaO4S

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C21H25ClN2O4S.Na/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);

InChI Key

UDFCCNYPCCUJOO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]

Synonyms

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid, coaxil, Stablon, tianeptine, tianeptine, (+-)-isomer, tianeptine, monosodium salt, tianeptine, monosodium salt, (+-)-isomer

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.[Na]

Isomeric SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].[Na+]

Antidepressant and Anxiolytic Effects:

  • Mechanism of Action: Tianeptine's mechanism for treating depression and anxiety remains partially unclear. Initial research suggested it functioned as a selective serotonin reuptake enhancer (SRE). However, more recent studies indicate it acts as a full agonist at mu-opioid receptors, potentially explaining its unique profile. []
  • Clinical Studies: Several clinical trials have investigated tianeptine's efficacy in depression and anxiety. Studies found it effective in reducing depressive symptoms, especially in individuals with comorbid anxiety or alcohol withdrawal. [] However, larger, well-designed trials are needed for definitive conclusions.

Neuroprotective and Neuroplasticity Properties:

  • Animal Studies: Research in animals suggests tianeptine may protect neurons from damage and promote neuroplasticity, the brain's ability to adapt and form new connections. It appears to increase the expression of genes related to neurotrophic factors, essential for neuronal growth and survival.
  • Potential Applications: These neuroprotective and neuroplasticity-enhancing properties have potential implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's, but further research is necessary.

Addiction and Withdrawal Management:

  • Opioid Receptor Activity: Tianeptine's opioid receptor activity raises potential applications in addiction treatment. Studies suggest it may reduce cravings and withdrawal symptoms in individuals dependent on opioids or alcohol. []
  • Caution Advised: However, due to its own addictive potential and limited research, tianeptine is not currently recommended for addiction treatment. Further studies are needed to assess its risks and benefits in this context.

Other Potential Applications:

  • Cognitive Enhancement: Some research suggests tianeptine may improve cognitive function and memory. [] However, more rigorous studies are needed to confirm these findings and explore potential mechanisms.
  • Inflammation and Pain: Tianeptine's anti-inflammatory properties observed in vitro studies suggest potential applications in treating pain and inflammatory conditions. [] However, further research is needed to translate these findings into clinical applications.

Tianeptine sodium is the salt form of tianeptine, an atypical tricyclic antidepressant (TCA) primarily prescribed for major depressive disorder in some European, Asian, and Latin American countries [, ]. Unlike typical TCAs, tianeptine's mechanism of action is not fully understood, but it appears to affect mood regulation at lower doses and exhibits opioid-like properties at higher doses [].


Molecular Structure Analysis

Tianeptine sodium possesses a unique tricyclic structure with a chlorine atom, a methyl group, and a carboxylate group attached to the central ring system []. This structure differentiates it from classical TCAs and might contribute to its distinct pharmacological effects [].


Chemical Reactions Analysis

The specific synthesis of tianeptine sodium is a proprietary process, and detailed information is not publicly available. However, research suggests it involves a multi-step organic synthesis likely starting from readily available precursors [].

The decomposition of tianeptine sodium likely follows the general patterns of organic molecules. Under high temperatures, it might break down into smaller organic fragments and inorganic salts, releasing gases like carbon dioxide and water vapor.


Physical And Chemical Properties Analysis

  • Appearance: Crystalline solid []
  • Melting point: No data publicly available
  • Boiling point: No data publicly available (likely decomposes before boiling)
  • Solubility: Soluble in DMF, DMSO, and ethanol to a moderate extent. Slightly soluble in water []
  • Stability: Relatively stable under normal storage conditions []

The exact mechanism by which tianeptine exerts its antidepressant effect is not fully elucidated. Unlike traditional TCAs that primarily block the reuptake of serotonin and norepinephrine, tianeptine might modulate glutamate signaling and enhance the activity of brain-derived neurotrophic factor (BDNF) [, ]. However, further research is needed to definitively understand its mechanism of action.

Tianeptine sodium exhibits a high potential for abuse and dependence, particularly at higher doses, due to its opioid-like properties [, ]. Studies have reported cases of addiction, withdrawal symptoms, seizures, and even death associated with tianeptine use [].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

459.1121254 g/mol

Monoisotopic Mass

459.1121254 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

UNII

YG0E19592I
7LI031265R
ROJ48D5596

Related CAS

66981-73-5 (Parent)
72797-41-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidepressive Agents, Tricyclic

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

54317-11-2
169293-32-7
30123-17-2

Dates

Modify: 2023-09-12

Explore Compound Types